molecular formula C21H21FN4O2 B11269463 1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11269463
M. Wt: 380.4 g/mol
InChI Key: MTRNEJRIXJOKPK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Attachment of the piperazine ring: The pyrazole intermediate is then reacted with a piperazine derivative under suitable conditions, often involving a coupling reagent.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for conditions such as inflammation, cancer, or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    Ion Channels: Altering the function of ion channels, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine
  • 1-(4-Fluorophenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine
  • 1-(4-Fluorophenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-5-carbonyl]piperazine

Uniqueness

1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. These structural differences can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C21H21FN4O2/c1-28-18-8-2-15(3-9-18)19-14-20(24-23-19)21(27)26-12-10-25(11-13-26)17-6-4-16(22)5-7-17/h2-9,14H,10-13H2,1H3,(H,23,24)

InChI Key

MTRNEJRIXJOKPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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